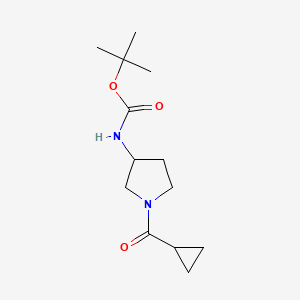

(R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLELTYIKYDOJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of zinc reagents in cyclopropanation reactions, such as the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. In aqueous acidic environments (e.g., HCl), the tert-butyloxycarbonyl (Boc) protecting group is cleaved to yield the corresponding amine and carbonic acid derivatives. Under basic conditions (e.g., NaOH), saponification may occur, though the Boc group is typically stable to mild bases .

Key Reaction:

Cyclopropane Ring-Opening Reactions

The cyclopropanecarbonyl moiety exhibits strain-driven reactivity. In the presence of strong electrophiles (e.g., HBr or HI), the cyclopropane ring undergoes ring-opening to form linear carbonyl compounds. For example:

Reagents and Conditions:

-

HBr (48%) in acetic acid , 60°C, 12 hours

-

HI (57%) , room temperature, 6 hours

Products:

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen, activated by the electron-withdrawing cyclopropanecarbonyl group, participates in nucleophilic substitution reactions. For instance, alkylation or acylation can occur under mild conditions:

Example Reaction:

Typical Reagents:

Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO/HSO | Pyrrolidine N-oxide derivatives |

| Reduction | H/Pd-C | Secondary amine via carbamate cleavage |

The cyclopropane ring is generally resistant to oxidation but may undergo ring-opening under strong oxidative conditions (e.g., ozonolysis) .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Carbamate (Boc) | High | Hydrolysis, alkylation |

| Cyclopropane | Moderate | Ring-opening, electrophilic addition |

| Pyrrolidine N-H | Low | Acylation, oxidation |

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Cyclopropanecarbonyl vs. Cyclobutyl (Target vs. Cyclobutyl’s larger size may improve steric shielding of the pyrrolidine nitrogen, reducing undesired side reactions . Molecular weight differences (target vs. 240.32 in ) suggest cyclopropanecarbonyl substituents add minimal bulk, favoring drug-likeness per Lipinski’s rules.

Biphenyl Derivative (): The biphenyl group increases hydrophobicity (logP ~4–5 estimated), which may limit aqueous solubility. The hydroxypropan-2-yl moiety introduces hydrogen-bonding capacity, partially offsetting this effect .

Trifluoromethylpyrimidinyl () :

- The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. The pyrimidine ring contributes to π-π stacking interactions in target binding, useful in kinase inhibitors .

- Higher molecular weight (332.32 vs. ~240–250 for others) may reduce blood-brain barrier penetration, limiting neurological applications.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing (R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate?

Methodological Answer: The synthesis typically involves:

- Step 1 : Protection of the pyrrolidin-3-amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., NaHCO₃/DCM) to form the Boc-protected intermediate.

- Step 2 : Acylation with cyclopropanecarbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., TEA) in anhydrous DMF or THF.

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

- Critical Parameters : Reaction temperature (0–25°C), stoichiometric control of acylating agent (1.1–1.2 eq), and inert atmosphere to prevent Boc-deprotection .

Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., cyclopropane protons at δ 0.8–1.2 ppm, Boc tert-butyl signal at δ 1.4 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 327.42 for C₁₈H₂₉N₂O₃).

- HPLC with Chiral Columns : To assess enantiomeric purity (>98% ee) using a Chiralpak AD-H column (hexane:IPA = 90:10) .

Q. How should this compound be stored to ensure stability during long-term research use?

Methodological Answer:

- Storage : Sealed under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the carbamate group.

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation (e.g., free amine formation via Boc cleavage) .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during acylation or employ enzymatic resolution with lipases (e.g., CAL-B).

- Dynamic Kinetic Resolution (DKR) : Optimize reaction conditions (pH, solvent) to suppress racemization.

- Validation : Compare experimental optical rotation values with literature data (e.g., [α]D²⁵ = +15° to +20° for the (R)-enantiomer) .

Q. What experimental strategies can resolve discrepancies in NMR data between batches?

Methodological Answer:

- Variable Solvent Analysis : Record NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (e.g., hydrogen bonding with the carbamate group).

- 2D NMR (COSY, HSQC) : Map coupling constants (³JHH) to confirm stereochemistry and rule out diastereomer contamination.

- Impurity Profiling : LC-MS/MS to detect trace intermediates (e.g., unreacted cyclopropanecarbonyl chloride) .

Q. How does the cyclopropanecarbonyl moiety influence the compound’s biological activity in target binding studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., acetyl or benzoyl derivatives) via:

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., GPR130 receptor).

- Bioassays : Measure IC₅₀ values in cellular models (e.g., neuroprotection assays) to correlate cyclopropane rigidity with potency.

- Metabolic Stability : Assess susceptibility to esterase-mediated hydrolysis using liver microsomes .

Q. What computational methods are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP/D Solubility : Use QikProp (Schrödinger) or ACD/Labs to estimate partition coefficients and solubility (e.g., predicted LogP = 2.1 ± 0.3).

- pKa Prediction : ADMET Predictor™ or MarvinSketch to identify ionizable groups (e.g., pyrrolidine N-H, pKa ~8.5).

- Conformational Analysis : Molecular dynamics (MD) simulations (AMBER or GROMACS) to study cyclopropane ring strain effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.